2-(5-fluoro-1H-indol-3-yl)acetonitrile
Overview
Description
“2-(5-fluoro-1H-indol-3-yl)acetonitrile” is a chemical compound with the molecular formula C10H7FN2 and a molecular weight of 174.18 . It is a type of fluorophore that has been incorporated with various polycyclic aromatic hydrocarbons, carbazole, pyridine, and triphenylamine .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a fluorine atom and a nitrile group attached to an indole ring . The highest occupied molecular orbital (HOMO) is mainly localized on the donor part, whereas the lowest unoccupied molecular orbital (LUMO) is spread over the entire molecule .
Physical And Chemical Properties Analysis
“this compound” is a powder with a melting point of 58-59°C .
Scientific Research Applications
Optical and Electroluminescence Properties
Research has shown that 2-(1H-indol-3-yl)acetonitrile-based fluorophores exhibit high fluorescence quantum yield and good thermal stability, making them excellent candidates for OLED applications. These compounds have been studied for their ground and excited state properties in different solvents, with findings indicating their potential in the development of efficient electroluminescent devices (Muruganantham et al., 2019).
Catalytic Activity and Biological Evaluation
Another study explored the synthesis of derivatives using 2-(5-fluoro-1H-indol-1-yl)acetonitrile and evaluated their biological activity. These compounds were found to have potential antimicrobial and antioxidant activities, suggesting their usefulness in the development of new therapeutic agents (Rao et al., 2019).
Fluorophore Development for Bioimaging
Aryne-mediated transformations have been employed to synthesize novel fluorinated pyrido[1,2-a]indole fluorophores. These compounds exhibit green fluorescence in acetonitrile solutions and have been identified for their potential in bioimaging applications, offering new tools for scientific research in the field of fluorescence microscopy and imaging (Moseev et al., 2020).
Synthesis of Hepatitis B Virus Inhibitors
Research on the synthesis of novel compounds, such as 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one, has demonstrated their potential as hepatitis B virus inhibitors. This study highlights the application of 2-(5-fluoro-1H-indol-3-yl)acetonitrile derivatives in the development of antiviral drugs (Ivashchenko et al., 2019).
Advanced Material Development
The use of 2-(1H-indol-3-yl)acetonitrile derivatives in the development of advanced materials has also been explored. For example, direct conversion methods have been developed to transform specific byproducts into acetonitrile target molecules, contributing to the field of material science and offering new pathways for the synthesis of valuable chemical compounds (Aksenov et al., 2021).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with indoleamine 2,3-dioxygenase (ido-1), a key immunosuppressive mechanism in oncology .
Mode of Action
It is known that indole derivatives can play a significant role in cell biology and can be used as biologically active compounds for the treatment of various disorders .
Biochemical Pathways
Similar compounds have been shown to impact the immune response through effector t-cell anergy and enhanced treg function .
Result of Action
Similar compounds have been shown to exhibit high fluorescence quantum yield and good thermal stability, making them excellent candidates for oled applications .
Action Environment
It is known that the charge injection ability of similar compounds increases with suitable substitution, leading to improved organic light-emitting diode (oled) performance .
Biochemical Analysis
Biochemical Properties
2-(5-fluoro-1H-indol-3-yl)acetonitrile plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to bind with high affinity to multiple receptors, which is helpful in developing new therapeutic derivatives . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active site of the enzyme or receptor.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to exhibit antiviral, anti-inflammatory, and anticancer activities . These effects are mediated through the regulation of specific signaling pathways and the alteration of gene expression profiles, leading to changes in cellular behavior and function.
Molecular Mechanism
The mechanism of action of this compound involves several molecular interactions. At the molecular level, this compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the context . Additionally, this compound can induce changes in gene expression, leading to altered cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under normal storage conditions, but its activity may decrease over extended periods . Long-term exposure to this compound can lead to sustained changes in cellular behavior, which are important for understanding its therapeutic potential.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as antiviral or anticancer activity. At high doses, it can cause toxic or adverse effects . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels. Understanding these dosage effects is crucial for developing safe and effective therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound can be metabolized through oxidation, reduction, and conjugation reactions, which are catalyzed by specific enzymes. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms is important for optimizing the compound’s therapeutic efficacy and minimizing potential side effects.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . The localization of this compound within the cell can influence its interactions with biomolecules and its overall biological activity.
properties
IUPAC Name |
2-(5-fluoro-1H-indol-3-yl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2/c11-8-1-2-10-9(5-8)7(3-4-12)6-13-10/h1-2,5-6,13H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHMIZCBOTYJRQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CN2)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50512264 | |
Record name | (5-Fluoro-1H-indol-3-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50512264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
73139-85-2 | |
Record name | (5-Fluoro-1H-indol-3-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50512264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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